Adipamidoxime

Description

The exact mass of the compound Adipamidoxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Adipamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adipamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N',6-N'-dihydroxyhexanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQNCWWVKWCZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=NO)N)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C(=N/O)/N)CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165332 | |

| Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15347-78-1 | |

| Record name | Adipyl diamidoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipamidoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(1),N(6)-Dihydroxyhexanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIPYL DIAMIDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K464TO7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Part 1: Chemical Identity & Structural Analysis

Technical Whitepaper: Adipamidoxime – Structural Dynamics, Synthesis, and Polymer Applications

Executive Summary Adipamidoxime (N,N'-dihydroxyadipimidamide) represents a critical bifunctional intermediate in the synthesis of high-performance heterocyclic polymers and advanced chelation matrices. Characterized by its bis-amidoxime structure, the compound serves as a stable precursor to poly(1,2,4-oxadiazole)s and plays a pivotal role in the development of uranium-sequestering adsorbents. This guide provides a rigorous analysis of its chemical properties, optimized synthetic protocols, and mechanistic behavior in coordination and polymerization chemistry.

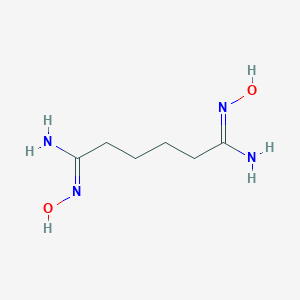

Adipamidoxime is a linear aliphatic bis-amidoxime derived from adiponitrile. Its structure consists of a four-carbon methylene chain flanked by two amidoxime functional groups (

Table 1: Chemical Specifications

| Property | Specification |

|---|

| IUPAC Name |

Structural Dynamics: Tautomerism & Isomerism

The reactivity of adipamidoxime is governed by the amidoxime functional group, which exists in equilibrium between the oxime form (dominant) and the hydroxyamidine tautomer. Furthermore, the

Figure 1: Tautomeric and geometric equilibria in the amidoxime functional group.

Part 2: Synthetic Pathways & Optimization

The synthesis of adipamidoxime is a nucleophilic addition reaction where hydroxylamine attacks the nitrile carbon of adiponitrile. This process requires careful control of pH and temperature to prevent the formation of amide byproducts or premature cyclization.

Protocol: Synthesis from Adiponitrile

Reference Standard: Adapted from WO2009058273A1 [1].

Reagents:

-

Adiponitrile (1.0 eq)

-

Hydroxylamine (50% aqueous solution, 2.2 eq)

-

Ethanol (Solvent, 10 volumes)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve adiponitrile (e.g., 10.8 g, 0.1 mol) in ethanol (100 mL).

-

Addition: Add hydroxylamine (50% aq. soln, 14.5 g, 0.22 mol) dropwise at room temperature to control the exotherm.

-

Reaction Phase 1 (Kinetic Control): Stir the mixture vigorously at ambient temperature (

) for 48 hours. This long induction period ensures complete conversion of the nitrile without thermal degradation. -

Reaction Phase 2 (Completion): Heat the mixture to

(reflux) for 4–8 hours to drive the equilibrium toward the bis-amidoxime product. -

Workup: Cool the solution to

in an ice bath. The product, adipamidoxime, precipitates as white crystals.[2] -

Purification: Filter the precipitate and wash with cold ethanol/ether (1:1). Dry under high vacuum at

. -

Validation: Confirm structure via FTIR (appearance of

stretch at

Figure 2: Step-wise synthesis of adipamidoxime from adiponitrile.

Part 3: Reactivity & Functionalization

Adipamidoxime is a versatile intermediate. Its two primary modes of reactivity are cyclodehydration to form heterocycles and chelation with metal ions.

Cyclization to Poly(1,2,4-oxadiazole)s

Upon heating (typically

-

Mechanism: The hydroxyl group of the oxime attacks an activated carbonyl (e.g., from a diacid chloride), followed by elimination of water.

-

Significance: The resulting oxadiazole ring imparts high thermal stability and chemical resistance to the polymer backbone.

Coordination Chemistry (Uranium Extraction)

Adipamidoxime serves as a small-molecule model for amidoxime-functionalized resins used to extract Uranium (VI) from seawater.[]

-

Binding Mode: The amidoxime group acts as a bidentate ligand, coordinating to the uranyl ion (

) via the oxime oxygen and the amine nitrogen ( -

Selectivity: While it binds transition metals (Cu, Ni, Fe), it shows a high affinity for

under seawater conditions (pH ~8.3), often forming a 2:1 (ligand:metal) "sandwich" complex [2].

Figure 3: Coordination model of Adipamidoxime ligands binding a Uranyl center.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[4]

-

Handling: Adipamidoxime is a fine powder that can cause respiratory irritation. Use standard PPE (gloves, goggles, dust mask).

-

Storage: Store at

for long-term stability. Protect from moisture, as hydrolysis can revert the amidoxime to the amide or carboxylic acid over time. -

Thermal Hazard: Do not heat bulk material rapidly above

without solvent, as the exothermic cyclization can be vigorous.

References

-

Warner, J. C., et al. (2009). Stabilization of hydroxylamine containing solutions and method for their preparation. World Intellectual Property Organization, Patent WO2009058273A1. Link

-

Barber, P. S., et al. (2012). Highly selective extraction of the uranyl ion with hydrophobic amidoxime-functionalized ionic liquids. RSC Advances, 2(22), 8526-8530. Link

-

Tian, G., et al. (2012). Complexation of uranyl(VI) with succinimidedioxime in comparison with glutarimidedioxime. New Journal of Chemistry, 36, 207-215. Link

Sources

Adipic Diamidoxime (CAS 15347-78-1): A Technical Safety and Handling Guide

Part 1: Compound Identification and Inferred Properties

Adipic diamidoxime is a derivative of adipic acid where both carboxylic acid groups have been converted to amidoxime functional groups. This structural change significantly alters the chemical properties and potential biological activity of the parent molecule. Amidoximes are known for their ability to chelate metal ions and have been explored for various biological applications.[1]

Table 1: Physicochemical Properties of Adipic Diamidoxime and Related Compounds

| Property | Adipic Diamidoxime (Inferred) | Adipic Acid (for comparison) | Source |

| CAS Number | 15347-78-1 | 124-04-9 | - |

| Molecular Formula | C6H14N4O2 | C6H10O4 | - |

| Melting Point | Data not available | 151 - 154 °C | |

| Boiling Point | Data not available | 265 °C (at 133 hPa) | |

| Solubility | Likely soluble in polar organic solvents and aqueous acids. | Slightly soluble in water. | |

| pKa | Data not available; the amidoxime group has reported pKa values that can vary. | 4.41 and 5.41 | [2][3] |

Part 2: Hazard Assessment and Toxicological Profile (Inferred)

Due to the absence of specific toxicological data for Adipic diamidoxime, a precautionary approach is mandatory. The hazard assessment is based on the known properties of the amidoxime functional group and related dicarboxylic acids.

Primary Health Hazards:

-

Eye Irritation/Damage: Based on data for Adipic Acid and Pyrazine-2-amidoxime, there is a strong potential for Adipic diamidoxime to be a severe eye irritant, possibly causing serious eye damage.[4] The Hazard Statement H318 (Causes serious eye damage) should be considered applicable.

-

Skin Irritation: While Adipic Acid is generally considered a slight skin irritant, other amidoximes can cause skin irritation.[4] Assume the compound is a potential skin irritant.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

-

Oral Toxicity: Adipic Acid has low acute oral toxicity.[4] However, Pyrazine-2-amidoxime is listed as toxic if swallowed. Given this conflicting data, it is prudent to handle Adipic diamidoxime as if it were orally toxic.

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Inferred) | H301 | Danger | Toxic if swallowed. |

| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage. |

| Skin Irritation (Inferred) | H315 | Warning | Causes skin irritation. |

| Aquatic Toxicity (Inferred) | H402 | - | Harmful to aquatic life. |

Reactivity and Stability:

-

Thermal Stability: Amidoxime-containing compounds can be thermally sensitive. While specific data is unavailable for Adipic diamidoxime, it is known that Adipic Acid decomposes on heating, producing toxic fumes.[5] Intense heating of Adipic Acid can also lead to the formation of explosive mixtures with air.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and reducing agents.[6][7]

-

Hazardous Decomposition Products: Upon combustion, expect the release of carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Part 3: Experimental Protocols for Safe Handling

Workflow for Safe Handling of Adipic Diamidoxime

Caption: Workflow for the safe handling of Adipic diamidoxime.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling a compound with an incomplete safety profile.

Caption: Mandatory Personal Protective Equipment (PPE).

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek medical attention if irritation develops or persists. | |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Spill Response:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, use an absorbent, non-combustible material like sand or earth to cover the spill.

-

Collect: Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety personnel.

Part 4: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: All waste materials containing Adipic diamidoxime must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- BASF. (2025, December 1). Safety Data Sheet.

- Sigma-Aldrich. (2026, February 4). SAFETY DATA SHEET.

- Fisher Scientific. (2015, January 20). Safety Data Sheet.

- BASF. (2024, March 26). Safety data sheet.

- MDPI. (2019, July 5). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

- Corden Pharma. (2016, July 26). ADIPIC ACID (3,3,4,4-D4, 98%).

- Cayman Chemical. (2025, December 1). Pyrazine-2-amidoxime - Safety Data Sheet.

- transparencia.cmcamacari.ba.gov.br. Adipic Acid From Cyclohexanone Lab Report.

- PMC. (2024, August 10). Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater.

- MDPI. (2019, July 5). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

- ACS Publications. (2015, January 26). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B.

- (2025, February 27). Material Safety Data Sheet ADIPIC ACID.

- Chemos GmbH&Co.KG. Safety Data Sheet: Adipic acid.

- Carl ROTH. Safety Data Sheet: DMI.

- Oak Ridge National Laboratory. (2015, January 1). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study.

- American Chemistry Council. Material Safe Handling Guidance.

- CDC Stacks. Information Profiles on Potential Occupational Hazards: Adipic Acid.

- International Chemical Safety Cards (ICSC). (2021). ICSC 0369 - ADIPIC ACID.

- PubMed. (2002, May 15). Toxicity of adipic acid.

- Wikipedia. Adipic acid.

Sources

N,N'-dihydroxyadipimidamide molecular weight and formula

The following technical guide provides an in-depth analysis of N,N'-Dihydroxyadipimidamide, structured for researchers in medicinal chemistry and materials science.

Physicochemical Profile, Synthetic Protocols, and Utility in Drug Development

Executive Summary

N,N'-Dihydroxyadipimidamide (also known as Adipamidoxime ) is a bis-amidoxime derivative of adiponitrile. In drug development, it serves as a critical intermediate for synthesizing 1,2,4-oxadiazoles (bioisosteres of esters and amides) and acts as a model compound for amidoxime prodrug strategies designed to improve the oral bioavailability of amidine-based pharmaceuticals. In materials science, its polymeric analogues are the industry standard for chelation resins used in uranium extraction from seawater.

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Compound Name: N,N'-Dihydroxyadipimidamide Synonyms: Adipamidoxime; N'1,N'6-Dihydroxyadipimidamide; Hexanediamidoxime CAS Registry Number: 15347-78-1[1]

Quantitative Data Table

| Property | Value | Notes |

| Molecular Formula | C₆H₁₄N₄O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 168–172 °C (Decomposes) | High lattice energy due to H-bonding network |

| Solubility | DMSO, Methanol, Ethanol, Hot Water | Poorly soluble in non-polar solvents (Hexane, DCM) |

| pKa | ~11.5 (Amidoxime OH) | Weakly acidic; amphoteric nature |

| LogP | -0.5 to 0.2 (Estimated) | Hydrophilic character |

Structural Visualization

The molecule consists of a flexible six-carbon aliphatic backbone (C6) terminated at both ends by hydroxyamidine (amidoxime) functional groups.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of N,N'-dihydroxyadipimidamide is a nucleophilic addition reaction where hydroxylamine attacks the nitrile carbons of adiponitrile.

Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group. This process is generally exothermic and requires careful thermal control to prevent the formation of amide byproducts via hydrolysis.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Laboratory Scale Synthesis (100 mmol scale)

Reagents:

-

Adiponitrile (10.8 g, 100 mmol)

-

Hydroxylamine hydrochloride (15.3 g, 220 mmol)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Solvent: Ethanol/Water (1:1 v/v) or Methanol

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine:

-

Dissolve Hydroxylamine HCl (2.2 eq) in a minimum amount of water.

-

Separately, dissolve Na₂CO₃ (1.1 eq relative to HCl salt) in water.

-

Slowly add the base solution to the hydroxylamine solution at 0°C. Caution: Exothermic.

-

-

Addition of Nitrile:

-

Add Adiponitrile (1.0 eq) to the free hydroxylamine solution.

-

Add Ethanol to ensure a homogeneous phase (approx. 100 mL).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 70–80°C) for 4–6 hours.

-

Monitoring: Use TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1] The nitrile peak (approx. 2240 cm⁻¹ in IR) should disappear.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

-

The product often precipitates as white crystals upon cooling.

-

If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap) to 20% volume, then add ice-cold water.

-

Filtration: Collect the solid by vacuum filtration.

-

Recrystallization: Recrystallize from hot Ethanol/Water or Methanol to remove trace salts and amide byproducts.

-

-

Validation:

-

Yield expectation: 70–85%.

-

IR Spectrum: Look for disappearance of C≡N stretch and appearance of C=N (1650 cm⁻¹) and broad OH/NH bands (3200–3500 cm⁻¹).

-

Part 3: Applications in Drug Development

1. Precursor for 1,2,4-Oxadiazoles (Bioisosteres)

The primary utility of N,N'-dihydroxyadipimidamide in medicinal chemistry is as a building block for 1,2,4-oxadiazole rings.

-

Mechanism: Reaction of the amidoxime with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) followed by cyclodehydration.

-

Significance: The 1,2,4-oxadiazole ring is a stable, lipophilic bioisostere for esters and amides, improving metabolic stability (half-life) while maintaining hydrogen-bonding capability.

2. Amidoxime Prodrug Strategy

Amidines are potent functional groups in enzymes inhibitors (e.g., serine proteases like Thrombin or Factor Xa) but suffer from poor oral bioavailability due to high basicity (pKa ~12) and positive charge at physiological pH.

-

Solution: Converting the amidine to an amidoxime (N-hydroxyamidine) lowers the pKa to ~5–6, making the molecule uncharged and lipophilic at intestinal pH.

-

In Vivo Activation: Once absorbed, the amidoxime is reduced back to the active amidine by the mARC mitochondrial enzyme system (Mitochondrial Amidoxime Reducing Component).

-

Relevance: N,N'-dihydroxyadipimidamide serves as a model substrate to test the efficiency of this reduction pathway in ADME assays.

3. Chelation and Metallodrugs

The hydroxamic acid moiety is a potent chelator of hard metal ions (Fe³⁺, U⁶⁺).

-

Protocol: In drug development, this property is utilized to design matrix metalloproteinase (MMP) inhibitors or to sequester metal ions in toxicity studies.[4]

-

Materials Cross-over: This specific molecule is the monomeric equivalent of poly(amidoxime) resins used to extract Uranium from seawater, demonstrating its high affinity for actinide series metals.

References

-

Thermo Fisher Scientific. (n.d.). Search Results for Amidoxime Derivatives and CAS 4013-94-9. Retrieved from

-

BLD Pharm. (n.d.). N1,N6-Dihydroxyadipimidamide (CAS 15347-78-1) Product Specifications. Retrieved from

-

PubChem. (2025).[5][6] N'-Hydroxyethanimidamide (Analogous Structure Data). National Library of Medicine. Retrieved from [7]

-

Wikipedia. (n.d.). Adiponitrile: Synthesis and Industrial Applications. Retrieved from

-

Frontiers in Pharmacology. (2020). Recent Developments in Pharmacological Effect of Diazeniumdiolates and NO Donors. Retrieved from

Sources

- 1. 15347-78-1|N1,N6-Dihydroxyadipimidamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N'-hydroxyethanimidamide | C2H6N2O | CID 5360664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide | C14H28N2O6 | CID 95283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N'-Dihydroxyoxamide|CAS 1687-60-1|RUO [benchchem.com]

Adipamidoxime: A Physicochemical Analysis of Solubility in Aqueous and Organic Media

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of adipamidoxime, a molecule of significant interest in chelation, catalysis, and drug development.[] Understanding the solubility of a compound is a cornerstone of its practical application, influencing everything from reaction kinetics and purification to formulation and bioavailability in pharmaceutical contexts.[2][3][4] This document delineates the core physicochemical principles governing the solubility of adipamidoxime in both water and a spectrum of organic solvents. It offers a theoretical framework grounded in molecular structure, supplemented with actionable, step-by-step protocols for empirical solubility determination. The intended audience includes researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior in solution.

The Molecular Basis of Adipamidoxime's Solubility

The solubility of any compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[5]

Structural Analysis

Adipamidoxime possesses a symmetrical structure, HON=C(NH₂) -(CH₂)₄-C(NH₂)=NOH, characterized by two key features that create a dualistic or amphiphilic nature:

-

Polar Head Groups: The molecule is capped at both ends by highly polar amidoxime functional groups [-C(NH₂)=NOH]. These groups contain multiple sites capable of acting as hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen and oxygen atoms).[6]

-

Non-polar Backbone: A flexible four-carbon aliphatic chain [-(CH₂)₄-] connects the two polar ends. This hydrocarbon segment is non-polar and hydrophobic.

This structure predicts a complex solubility profile. The energetic favorability of solvating the polar amidoxime groups must overcome the energetic penalty of disrupting the solvent structure to accommodate the non-polar alkyl chain, and vice-versa.

Caption: Core structural components governing adipamidoxime's solubility.

Solubility in Aqueous Systems

The capacity of the amidoxime groups to form multiple hydrogen bonds with water is the dominant factor determining aqueous solubility. Water molecules can act as hydrogen bond acceptors for the -OH and -NH₂ protons of adipamidoxime, and as hydrogen bond donors to its oxygen and nitrogen lone pairs. This extensive hydrogen bonding network allows adipamidoxime to integrate into the aqueous environment.

However, the hydrophobic -(CH₂)₄- backbone disrupts the highly ordered hydrogen-bonding structure of water, which is energetically unfavorable. This dual character suggests that while adipamidoxime is water-soluble, its solubility is not infinite and may be less than that of smaller, poly-hydroxylated molecules like glucose.

Factors Influencing Aqueous Solubility:

-

pH: Amidoximes are weak bases. The pH of the aqueous medium will influence the protonation state of the functional groups, thereby altering solubility. In acidic solutions, protonation can lead to salt formation, which typically enhances solubility.

-

Temperature: For most solid solutes, solubility in water increases with temperature, as the additional thermal energy helps overcome the lattice energy of the solid and promotes dissolution.[5]

Solubility in Organic Solvents

The solubility of adipamidoxime in organic solvents is a direct function of the solvent's polarity and its ability to participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, like water, can engage in hydrogen bonding. They can effectively solvate both the polar amidoxime groups and interact favorably with the non-polar alkyl chain via van der Waals forces. Therefore, adipamidoxime is expected to exhibit high solubility in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are excellent hydrogen bond acceptors, though they lack donor protons. They can strongly solvate the -OH and -NH₂ protons of adipamidoxime. These solvents are often powerful solubilizing agents for a wide range of compounds, and high solubility is predicted for adipamidoxime.[7] This is supported by reports of using DMSO as a co-solvent for related dioxime compounds to facilitate reactions in aqueous media.[8]

-

Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a moderate dipole moment but are weaker hydrogen bond participants. They will offer limited solvation for the highly polar amidoxime groups, leading to significantly lower solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents cannot form hydrogen bonds and have low polarity. The energy required to break the strong intermolecular hydrogen bonds between adipamidoxime molecules in its solid state is not compensated by the weak van der Waals interactions with the solvent. Consequently, adipamidoxime is expected to be practically insoluble in non-polar solvents at room temperature.[9] A patent describing the recrystallization of a similar compound, acetamidoxime, from a non-polar perfluorohexane solvent indicates it is likely soluble only at elevated temperatures.[10]

Predicted Solubility Summary

The following table provides a qualitative summary of the predicted solubility of adipamidoxime in various solvents based on physicochemical principles. This serves as a practical guide for solvent selection in experimental design.

| Solvent Class | Representative Solvent | Predicted Solubility | Primary Interaction Mechanism |

| Aqueous | Water | High | Extensive Hydrogen Bonding |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | DMSO, DMF | Very High | Strong Hydrogen Bond Acceptor |

| Moderate Polarity | Acetone, Ethyl Acetate | Low to Moderate | Dipole-Dipole Interactions, Weak H-Bonding |

| Non-polar | Hexane, Toluene | Very Low / Insoluble | van der Waals Forces (Insufficient to overcome solute cohesion) |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, a robust experimental protocol is necessary. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11][12]

Principle

An excess amount of the solid compound (solute) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is measured, which represents its solubility.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of adipamidoxime powder that is known to be in excess of its estimated solubility and place it into several vials (e.g., 20 mL glass scintillation vials). A minimum of three replicates per solvent is required.

-

Pipette a precise volume (e.g., 10 mL) of the chosen solvent into each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator (e.g., at 25 °C or 37 °C).

-

Agitate the vials at a constant rate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.[13]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for a short period (e.g., 30 minutes) to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved micro-particulates. This step is critical to avoid artificially high results.

-

-

Quantitative Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of adipamidoxime in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.

-

UV-Vis Spectrophotometry: Suitable if adipamidoxime has a distinct chromophore and no interfering substances are present.

-

-

Prepare a calibration curve using standard solutions of known adipamidoxime concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Caption: Workflow for experimental solubility determination via the shake-flask method.

Conclusion and Practical Recommendations

The dual-natured structure of adipamidoxime, featuring two highly polar amidoxime groups on a non-polar alkyl scaffold, dictates its solubility profile.

-

High Solubility is predicted in water and other polar protic solvents (methanol, ethanol) due to extensive hydrogen bonding.

-

Excellent Solubility is expected in polar aprotic solvents like DMSO and DMF, making them ideal choices for preparing concentrated stock solutions for in vitro assays or as reaction media.

-

Poor Solubility is anticipated in non-polar solvents such as hexane and toluene, which are more suitable as anti-solvents for precipitation or crystallization processes.

This guide provides a robust theoretical framework and a practical experimental protocol for scientists and researchers. An empirical determination of solubility using the described method is essential for any application, as this fundamental physicochemical property underpins the success of subsequent research and development efforts.[3][14]

References

Sources

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. admescope.com [admescope.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. Imiquimod Solubility in Different Solvents: An Interpretative Approach [mdpi.com]

- 14. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Mechanics of Adipamidoxime Derivatives

Topic: Thermal Stability of Adipamidoxime Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[]

Executive Summary

Adipamidoxime (1,4-butanediamidoxime) and its derivatives represent a critical class of functional materials bridging two distinct fields: high-energy density materials (HEDMs) and chelation chromatography (specifically uranium extraction from seawater).[] The thermal stability of these compounds is the primary governor of their safety profile in energetic applications and their reusability in hydrometallurgical cycles.

This guide provides a technical deep-dive into the thermal behavior of adipamidoxime derivatives. It details the mechanistic transition from amidoxime to 1,2,4-oxadiazole , quantifies decomposition thresholds, and provides validated protocols for thermal characterization.[]

Chemical Basis of Thermal Stability

The thermal stability of adipamidoxime derivatives is dictated by the lability of the amidoxime group (

The Amidoxime-to-Oxadiazole Transition

The defining thermal event for adipamidoxime is the intramolecular cyclization to form a 1,2,4-oxadiazole ring.[] This process is exothermic and irreversible.[]

-

Temperature Range: Typically initiates between 150°C and 220°C depending on the substituent (monomer vs. polymer).

-

Mechanism: The nucleophilic attack of the oxime oxygen on a neighboring electrophilic center (often an acyl group or nitrile) leads to the expulsion of water (or ammonia in self-condensation) and ring closure.

Reaction Pathway Diagram

The following diagram illustrates the thermal degradation pathway, highlighting the critical cyclization step that alters the material's physicochemical properties.

Figure 1: Thermal reaction pathway of adipamidoxime derivatives.[] The critical control point is the exothermic cyclodehydration event.

Thermal Characterization Data

The following data synthesizes results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for both monomeric and polymeric forms.

Comparative Thermal Thresholds

| Material Form | Onset of Dehydration ( | Exothermic Peak ( | Degradation ( | Key Observation |

| Monomer (Pure Adipamidoxime) | ~140°C | 160–180°C | >220°C | Melts with simultaneous decomposition/cyclization.[] |

| Poly(amidoxime) Resin (PAO) | 130°C (Moisture) | 260°C | >300°C | High thermal stability due to polymeric backbone; distinct exo-peak at 260°C marks cyclization.[] |

| Energetic Salts (e.g., DAPO) | N/A | 220–250°C | >250°C | Ionic lattice stabilizes the molecule, pushing decomposition higher. |

Poly(amidoxime) Specifics (Uranium Adsorbents)

In industrial applications (e.g., uranium extraction), the polymer is subjected to thermal stress during elution.

-

Stability Zone: Stable up to 200°C .[]

-

Critical Failure: Heating above 200°C in air causes cross-linking and loss of chelating efficacy due to oxadiazole formation.[]

-

Elution Damage: Acid elution (HCl) lowers the subsequent thermal stability more than carbonate elution (KHCO

) due to acid-catalyzed hydrolysis of the backbone.

Experimental Protocols

To ensure reproducibility, the following protocols must be used for characterizing new adipamidoxime derivatives.

Protocol: Simultaneous TGA/DSC Analysis

Objective: Determine

-

Sample Prep: Dry sample (3-5 mg) in a vacuum oven at 40°C for 24 hours to remove surface moisture.

-

Pan Selection: Use Hermetic Aluminum Pans with a pinhole lid. Reasoning: Allows volatile release (H

O/NH -

Purge Gas: Nitrogen (N

) at 50 mL/min. Reasoning: Prevents oxidative degradation, isolating the thermal decomposition mechanism. -

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

-

Data Processing:

-

Identify Endotherms (Melting/Dehydration).[]

-

Identify Exotherms (Cyclization/Curing).[]

-

Calculate Mass Loss Steps (Step 1: Dehydration, Step 2: Backbone breakdown).[]

-

Protocol: Isothermal Stress Testing (Shelf-Life Estimation)

Objective: Validate long-term stability below the decomposition threshold.[]

-

Set Point: Heat TGA furnace to

(e.g., 150°C for PAO). -

Duration: Hold for 120 minutes.

-

Pass Criteria: Mass loss < 2% (excluding initial moisture).[]

-

Fail Criteria: Continuous mass drift indicates slow autocatalytic decomposition.[]

Thermal Analysis Workflow Diagram

Figure 2: Standardized workflow for thermal characterization of amidoxime derivatives.

References

-

Synthesis and Thermal Properties of Energetic Salts. Journal of Energetic Materials. (2025). Retrieved from 2[]

-

Transformation of Poly(acrylonitrile) to Poly(amidoxime). RSC Advances. (2021). Describes the thermal degradation mechanics of PAO resins. Retrieved from 3[]

-

Preparation and Characterization of Poly(amidoxime) Chelating Resin. European Polymer Journal. (2000). Provides specific TGA/DSC curves for amidoxime resins. Retrieved from 4[]

-

Amidoxime Polymers for Uranium Adsorption. MDPI. (2017).[] Discusses the impact of comonomers on thermal and chemical stability. Retrieved from 5[]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. (2023). Reviews the cyclization mechanism relevant to thermal degradation. Retrieved from 6[]

Sources

- 2. Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. mdpi.com [mdpi.com]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Adipamidoxime-Functionalized Architectures for Heavy Metal Remediation

Technical Guide & Protocol Series: Vol. 4

Executive Summary

This technical guide provides a rigorous framework for the design, synthesis, and application of Adipamidoxime (AO) functionalized adsorbents. Targeted at researchers in environmental remediation and hydrometallurgy, this document moves beyond generic descriptions to explore the coordination chemistry, synthesis kinetics, and validation protocols required to deploy AO-based materials for the capture of Uranium (

The adipamidoxime moiety, derived from the amidoximation of adiponitrile, represents a distinct class of chelating ligands. Unlike simple amines, the AO structure offers a bidentate

Chemical Foundation: The Adipamidoxime Ligand

Structural Mechanics

Adipamidoxime (

-

Primary Mode: Chelation via the amine nitrogen and the oxime oxygen.

-

Coordination Geometry: Forms a stable 5-membered chelate ring with metal ions.

-

Selectivity: High affinity for hard Lewis acids (e.g.,

) due to the basicity of the nitrogen and the nucleophilicity of the oxygen.

The Chelation Mechanism

The adsorption is not merely physical; it is a chemisorption process driven by coordinate covalent bonding.

-

Deprotonation: At pH > 4, the oxime proton is released (

). -

Coordination: The metal ion binds to the oxime oxygen (

) and the amine nitrogen ( -

Complexation: In the case of Uranyl (

), the AO ligand displaces carbonate or water molecules in the equatorial plane of the uranyl ion, often forming a "cooperative" complex where two adjacent amidoxime groups bind a single metal ion.

Synthesis & Functionalization Strategies

The synthesis of AO-functionalized adsorbents generally follows two pathways: Direct Conversion of nitrile-bearing precursors or Grafting of adiponitrile derivatives onto porous supports.

Core Synthesis Protocol: Nitrile-to-Amidoxime Conversion

This protocol describes the conversion of adiponitrile (or nitrile-rich polymer chains) into adipamidoxime functionality.

Reagents:

-

Precursor: Adiponitrile (liquid) or Polyacrylonitrile (PAN) fiber/resin.

-

Amidoximation Agent: Hydroxylamine Hydrochloride (

). -

Base: Sodium Carbonate (

) or Potassium Hydroxide ( -

Solvent: Methanol/Water (3:1 v/v).

Step-by-Step Methodology:

-

Neutralization (In-Situ Free Base Generation):

-

Dissolve

in the Methanol/Water mixture. -

Slowly add

to neutralize the hydrochloride salt. -

Target: Generate free

species. Final pH should be adjusted to 7.0–8.0. -

Why: The protonated form (

) is electrophilic and will not attack the nitrile carbon. Only the free base is nucleophilic enough.

-

-

Amidoximation Reaction:

-

Add the Nitrile precursor (Adiponitrile or PAN-substrate) to the solution.

-

Temperature: Heat to 70°C . (Avoid >80°C to prevent degradation of the amidoxime to carboxylic acid).

-

Duration: React for 2–6 hours (liquid precursor) or 24–48 hours (solid polymer substrate).

-

Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the amine nitrogen on the nitrile carbon (

).

-

-

Purification:

-

Filter the solid adsorbent.

-

Wash sequentially with Deionized Water (remove salts), Methanol (remove unreacted organics), and 0.1 M HCl (protonate the ligand for storage).

-

Dry under vacuum at 50°C.

-

Visualization of Synthesis & Mechanism

Figure 1: Reaction pathway from nitrile precursor to metal-chelated complex, highlighting critical control points.

Adsorption Performance & Data Analysis

The following data summarizes the performance of amidoxime-functionalized systems. Adipamidoxime-based ligands exhibit high selectivity for Uranium and transition metals.

Comparative Adsorption Capacities ( )

| Target Metal | Adsorbent Matrix | pH Opt.[1][7][8] | Kinetics Model | Isotherm | |

| Uranium (VI) | Fe3O4@TiO2-AO Microspheres | 313.6 | 6.0 | Pseudo-2nd Order | Langmuir |

| Uranium (VI) | Magnetic Hydroxyapatite (AFNH) | 945.2 | 8.0 | Pseudo-2nd Order | Langmuir |

| Copper (II) | Poly(amidoxime) Fiber | 258.5 | 6.0 | Pseudo-2nd Order | Langmuir |

| Lead (II) | AO-Silica Aerogel | 252.5 | 5.5 | Pseudo-2nd Order | Langmuir |

| Vanadium (V) | Amidoxime Resin (LSC700) | 22.6 | 4.0 | Lagergren-2nd | Langmuir |

Data aggregated from recent high-impact studies (See References 1, 3, 5, 8).

Interpretation of Kinetics

The dominance of the Pseudo-Second Order (PSO) model across all AO-adsorbents confirms that chemisorption (electron sharing/exchange) is the rate-limiting step, rather than diffusion.

-

Implication: The adsorption rate depends on the availability of active amidoxime sites. High surface area supports (Aerogels, Nanofibers) significantly enhance kinetics.

Experimental Validation Protocols

To ensure scientific trustworthiness, the following characterization steps are mandatory for validating the synthesis of Adipamidoxime adsorbents.

FTIR Spectroscopy Validation

You must confirm the conversion of the nitrile group to amidoxime.

-

Disappearance: The Nitrile peak (

) at 2240 cm⁻¹ should decrease or vanish. -

Appearance:

- stretching at 1650–1660 cm⁻¹ .

- bond stretching at 910–930 cm⁻¹ .

- bending at 1590 cm⁻¹ .

XPS Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) provides definitive proof of coordination.

-

N1s Spectrum: Deconvolutes into two peaks for Amidoxime:

- (Oxime nitrogen) at ~399.8 eV.

- (Amine nitrogen) at ~398.6 eV.

-

Post-Adsorption Shift: Upon metal binding, the N1s and O1s binding energies will shift (+0.2 to +0.5 eV), indicating electron donation from the ligand to the metal.

Batch Adsorption Workflow (Standard Operating Procedure)

Figure 2: Standardized batch adsorption workflow for determining adsorption capacity (

Regeneration and Reusability

A critical requirement for industrial viability is the regenerability of the adsorbent. Adipamidoxime complexes are pH-sensitive.[7]

-

Elution Agent: 0.1 M to 1.0 M HCl or HNO₃.

-

Mechanism: Acidification protonates the oxime group and the amine group, breaking the coordination bond with the metal ion (

). -

Performance: Most AO-adsorbents retain >90% capacity after 5–10 cycles.

-

Caution: Prolonged exposure to strong acid (>1 M) can hydrolyze the amidoxime group back to a carboxylic acid, permanently degrading performance.

-

References

-

An Efficient Uranium Adsorption Magnetic Platform Based on Amidoxime-Functionalized Flower-like Fe3O4@TiO2 Core–Shell Microspheres. ACS Applied Materials & Interfaces. Link

-

Extremely stable amidoxime functionalized covalent organic frameworks for uranium extraction from seawater. Nature Communications/PubMed. Link

-

Construction of amidoxime-functionalized magnetic hydroxyapatite with enhanced uranium extraction performance. Chemosphere. Link

-

Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance. MDPI. Link

-

Enhancement of adsorptive activity for removing heavy metal ions via amidoxime functionalized silica-based aerogels. Applied Surface Science. Link[3]

-

Synthesis of Amidoxime Adsorbent by Radiation-Induced Grafting... and Its Application in Pb Removal. Polymers. Link

-

Adsorption Performances and Mechanisms of Amidoxime Resin toward Gallium(III) and Vanadium(V). ACS Sustainable Chemistry & Engineering. Link

-

Heavy Metals Removal from Electroplating Wastewater by Waste Fiber-Based Poly(amidoxime) Ligand. MDPI. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Review: Adsorption and Removal of Heavy Metals Based on Polyamide-amines Composites [frontiersin.org]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

History and development of amidoxime-based chelating resins

An In-Depth Technical Guide to the History and Development of Amidoxime-Based Chelating Resins

Introduction: The Dawn of Selective Metal Capture

In the vast field of materials science, the ability to selectively capture specific elements from complex liquid mixtures represents a pinnacle of chemical engineering. This capability is fundamental to a range of critical global activities, from purifying industrial wastewater to mining the oceans for strategic resources. At the heart of this technology lies the chelating resin, a specialized polymer designed to bind and remove metal ions with high specificity.[1] Among the diverse family of chelating agents, one functional group has risen to prominence for its remarkable affinity for a host of valuable and toxic metals: the amidoxime group.

The amidoxime functional group, characterized by its –C(NH₂)=NOH structure, is a powerful bidentate ligand capable of forming exceptionally stable five-membered ring complexes with a variety of metal ions.[2][3][4] This guide serves as a comprehensive journey through the history, development, and application of amidoxime-based chelating resins. We will explore their foundational chemistry, trace their evolution from laboratory curiosities to industrial workhorses, detail their synthesis and characterization, and examine their field-proven applications, providing researchers and development professionals with a thorough understanding of this critical class of materials.

Part 1: Foundational Chemistry and Historical Milestones

The story of amidoxime resins is one of incremental discovery, built upon a century of fundamental chemical research. The unique properties of these materials are a direct result of the elegant coordination chemistry of the amidoxime group itself.

The Discovery and First Application of the Amidoxime Group

The amidoxime functional group was first prepared by Lossen and Schifferdecker in 1873, but its structure was formally elucidated by Tiemann and Krüger in 1884.[2] For decades, it remained a subject of academic interest. The leap to polymer science occurred when Schouteden first synthesized a poly(amidoxime) resin by reacting polyacrylonitrile with hydroxylamine, creating a new class of polymer with unprecedented chelating potential.[2]

The Mechanism of Chelation: A Tale of High Affinity

The efficacy of amidoxime resins stems from their unique molecular structure. The nitrogen and oxygen atoms of the amidoxime group act as electron-pair donors, forming strong coordinate bonds with metal ions. This arrangement allows the amidoxime group to act as a bidentate ligand, "clamping" onto a metal ion to form a highly stable five-membered ring.[2]

Theoretical and experimental studies have identified three potential binding motifs, with the oxygen-binding and chelate modes being most significant for forming stable complexes.[5] A key feature of this interaction is its remarkable selectivity. Amidoxime ligands show a strong affinity for transition metals, lanthanides, and actinides, while exhibiting very little attraction to the abundant alkali and alkaline earth metals (like Na, K, Ca, and Mg) found in natural water sources.[2][6][7] This selectivity is the cornerstone of their utility.

A major catalyst for the development of these resins was the global pursuit of nuclear energy. Scientists identified the oceans as a vast, untapped reservoir of uranium. However, with uranium present at a mere 3.3 parts per billion, its extraction posed a monumental challenge.[8] Amidoxime-based adsorbents emerged as the most promising technology, sparking decades of research and innovation to optimize their performance for "uranium mining" from seawater.[8][9][10]

Part 2: The Art of Synthesis: From Precursor to Final Product

The creation of an effective amidoxime resin is a multi-step process that transforms a base polymer into a highly functionalized material. The most common and foundational pathway involves the chemical conversion of nitrile (–C≡N) groups into amidoxime functionalities.[11][12][13]

Choosing the Foundation: Precursor Materials

The performance of the final resin is heavily dependent on the physical and chemical nature of its starting material.

-

Polyacrylonitrile (PAN) and its Copolymers: PAN is the most prevalent precursor due to its high density of nitrile groups. It can be synthesized as porous beads via suspension polymerization, often with a cross-linking agent like divinylbenzene (DVB) to provide mechanical stability and control porosity.[4]

-

Grafted Polymers: To maximize the surface area available for chelation, researchers employ grafting techniques. Here, acrylonitrile is polymerized onto the surface of a substrate material. This approach creates a high density of accessible functional groups. Common substrates include:

-

Polyolefin Fibers: Materials like polyethylene are chemically inert and robust, making them ideal backbones.[10]

-

Natural Polymers: Renewable and biodegradable materials like cellulose, sago starch, or even loofah can be used as substrates.[2][14][15]

-

Inorganic Substrates: High-surface-area materials like silica and graphene oxide provide a stable core for the functional polymer chains.[11][16] Advanced polymerization techniques, such as radiation-induced graft polymerization (RIGP) and atom-transfer radical polymerization (ATRP), offer precise control over the grafting process, leading to more uniform and efficient adsorbents.[17][18][19]

-

The Core Transformation: The Amidoximation Reaction

The conversion of nitrile groups to amidoxime groups is the critical step in the synthesis. This is achieved by reacting the nitrile-bearing polymer with hydroxylamine (NH₂OH) under specific conditions. While the overall transformation appears straightforward, the reaction conditions must be carefully controlled to maximize the yield of amidoxime groups while minimizing undesirable side reactions, such as the hydrolysis of nitrile groups into carboxylic acid groups.[3] In some cases, the presence of these carboxylic acid groups can work synergistically with amidoxime to enhance metal binding.

Below is a diagram illustrating the general workflow for synthesizing an amidoxime-based chelating resin.

Caption: General workflow for the synthesis of amidoxime resins.

Experimental Protocol: Synthesis of a PAN-Based Amidoxime Resin

This protocol describes a typical procedure for converting polyacrylonitrile beads into an amidoxime chelating resin.

Materials:

-

Poly(acrylonitrile-co-divinylbenzene) beads (20 g)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (40 g)

-

Sodium carbonate (Na₂CO₃) (28 g)

-

Ethanol/Deionized water (1:1 v/v) solution (500 mL)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Acetone

Procedure:

-

Prepare the Reaction Mixture: In a 1 L three-necked round-bottom flask equipped with a condenser and mechanical stirrer, dissolve 40 g of hydroxylamine hydrochloride and 28 g of sodium carbonate in 500 mL of the ethanol/water solution. Stir until fully dissolved. The sodium carbonate neutralizes the HCl released from the hydroxylamine hydrochloride, creating free hydroxylamine and maintaining an alkaline pH.[13]

-

Add the Polymer: Add 20 g of the dry PAN-co-DVB beads to the flask.

-

Reaction: Heat the mixture to 70-80°C and maintain this temperature with continuous stirring for 4 to 6 hours. The elevated temperature facilitates the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

-

Washing and Purification: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the resin beads and wash them sequentially with:

-

500 mL of deionized water to remove residual salts and reagents.

-

250 mL of 1 M HCl to protonate the functional groups and remove any trapped metal impurities.

-

Copious amounts of deionized water until the filtrate is neutral (pH ~7).

-

250 mL of acetone to remove water.

-

-

Drying: Dry the purified resin beads in a vacuum oven at 50°C for 24 hours. The final product is a functional amidoxime chelating resin ready for characterization and use.

Part 3: Comprehensive Characterization of Amidoxime Resins

Thorough characterization is essential to validate the successful synthesis of the resin and to understand the structure-property relationships that govern its performance. A multi-faceted approach is typically employed.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is the primary tool for confirming the chemical transformation. A successful reaction is indicated by the significant reduction or disappearance of the sharp nitrile peak (–C≡N) around 2245 cm⁻¹ and the appearance of new peaks corresponding to the amidoxime group, such as the C=N stretch (~1650 cm⁻¹), N-H bending, and N-O stretching (~920 cm⁻¹).[16][20]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the resin's surface. High-resolution scans of the N 1s and O 1s regions can confirm the presence of the specific chemical states associated with the amidoxime functionality, validating the conversion.[3][21]

-

Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology, particle size, and porosity of the resin. A porous structure is highly desirable as it increases the surface area and facilitates rapid diffusion of metal ions to the binding sites.[11][22]

-

Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area and pore size distribution of the material. A higher surface area generally correlates with a higher number of accessible binding sites and faster adsorption kinetics.[2]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the resin by measuring its weight loss as a function of temperature. This is crucial for applications that may involve elevated temperatures or for determining regeneration conditions.[11][22]

Caption: A typical workflow for characterizing amidoxime resins.

Part 4: Applications, Performance, and Evaluation

The true measure of an amidoxime resin is its performance in real-world applications. These materials have been deployed for some of the most challenging separation tasks.

Flagship Application: Uranium Extraction from Seawater

The most celebrated application is the extraction of uranium from seawater. Amidoxime-based adsorbents have demonstrated the highest uranium uptake capacities and best selectivity among all materials tested.[9][18] Research led by institutions like the Oak Ridge National Laboratory (ORNL) has produced adsorbent formulations with capacities exceeding 3.9 g of uranium per kg of adsorbent after 56 days of deployment in natural seawater.[23] These materials are seen as a key enabling technology for securing a long-term supply of nuclear fuel.[24]

Environmental Remediation and Industrial Recovery

Beyond uranium, these resins are highly effective for:

-

Heavy Metal Removal: Treating industrial wastewater to remove toxic heavy metals such as lead (Pb), copper (Cu), cadmium (Cd), chromium (Cr), and zinc (Zn).[3][14][25]

-

Strategic Metal Recovery: Recovering valuable metals from process liquors, such as gallium from the Bayer process used in aluminum production.[4][26]

Quantifying Performance

The effectiveness of a resin is evaluated using several key metrics derived from batch adsorption experiments.

-

Adsorption Capacity (qₘ): This measures the maximum amount of metal a resin can hold per unit mass. It is often determined by fitting experimental data to isotherm models like the Langmuir or Freundlich equations. The Langmuir model is frequently used as it describes monolayer adsorption on a homogeneous surface.[3][22]

-

Adsorption Kinetics: This describes how quickly the adsorption process reaches equilibrium. Data is often fitted to pseudo-first-order and pseudo-second-order kinetic models, with the latter often providing a better fit, suggesting that chemisorption is the rate-limiting step.[22][25]

-

Regeneration and Reusability: For a resin to be economically viable, it must be reusable. This involves an elution step, where the captured metal is stripped from the resin using a regenerating agent (e.g., strong acids like HCl or complexing agents like sodium carbonate).[27] The resin can then be reused for multiple adsorption-desorption cycles with minimal loss in performance.[22]

Data Presentation: Adsorption Performance of Amidoxime Resins

| Resin Type / Precursor | Target Metal Ion | Max. Adsorption Capacity (qₘ) | pH | Source |

| Waste Amidoxime Resin | Pb(II) | 114.6 mg/g | 4 | [3] |

| Waste Amidoxime Resin | Cu(II) | 93.4 mg/g | 4 | [3] |

| Sago Starch Grafted | Cu(II) | 3.20 mmol/g | 6 | [14] |

| PAN-g-PS | Fe(III) | 3.48 mmol/g | - | [19] |

| PAO-g-GO | Cr(VI) | 183.34 mg/g | 3 | [11] |

| PAO/rGO Composite | U(VI) | 872 mg/g | 4 | [26] |

| Silica-based Aerogel | Pb(II) | 252.55 mg/g | - | [15] |

| Silica-based Aerogel | Cu(II) | 247.81 mg/g | - | [15] |

Experimental Protocol: Batch Adsorption Study

This protocol outlines the steps to determine the equilibrium adsorption capacity of an amidoxime resin for a specific metal ion (e.g., Cu(II)).

Materials:

-

Synthesized amidoxime resin

-

1000 ppm Cu(II) stock solution (prepared from CuSO₄·5H₂O)

-

pH adjustment solutions (0.1 M HCl and 0.1 M NaOH)

-

Conical flasks (100 mL)

-

Orbital shaker

-

pH meter

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer

Procedure:

-

Prepare Metal Solutions: From the 1000 ppm stock solution, prepare a series of standard solutions with varying initial concentrations (e.g., 10, 25, 50, 100, 200, 400 ppm) in 100 mL flasks.

-

pH Adjustment: Adjust the pH of each solution to the optimal value for the target metal (e.g., pH 5-6 for Cu(II)) using the HCl and NaOH solutions. Record the final pH.[14]

-

Adsorption: Accurately weigh a fixed amount of the dry amidoxime resin (e.g., 25 mg) and add it to each flask.[26]

-

Equilibration: Place the flasks on an orbital shaker and agitate them at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours, determined from prior kinetic studies).

-

Sample Analysis: After equilibration, filter the resin from the solution. Measure the final concentration of Cu(II) in the filtrate using AAS or ICP.

-

Calculation: Calculate the amount of metal adsorbed at equilibrium (qₑ, in mg/g) using the following equation:

-

qₑ = (C₀ - Cₑ) * V / m

-

Where:

-

C₀ = Initial metal concentration (mg/L)

-

Cₑ = Equilibrium metal concentration (mg/L)

-

V = Volume of the solution (L)

-

m = Mass of the resin (g)

-

-

-

Isotherm Modeling: Plot qₑ versus Cₑ and fit the data to the Langmuir and Freundlich isotherm models to determine the maximum adsorption capacity (qₘ) and other isotherm constants.

Part 5: The Future: Challenges and Innovations

Despite their success, the development of amidoxime-based resins is an ongoing endeavor. Current research focuses on several key areas:

-

Enhancing Capacity and Kinetics: The goal is to develop materials that can adsorb more metal, faster. This involves creating novel architectures like hierarchical pores, nanofibers, and hydrogels to improve ion diffusion and maximize the number of accessible binding sites.[2][15]

-

Improving Selectivity: In applications like uranium extraction, competing ions such as vanadium can occupy binding sites. Research is focused on tailoring the chemical environment of the amidoxime group to enhance selectivity for the target ion.[8]

-

Increasing Durability: For long-term deployment in harsh environments like seawater, the mechanical strength and chemical stability of the resins are critical. Developing more robust polymer backbones and grafting techniques is a key priority.[8]

-

Cost Reduction and Scalability: To move from the lab to large-scale industrial or environmental applications, the synthesis process must be cost-effective, environmentally friendly, and scalable.[9] The use of renewable precursors and simpler, more efficient chemical routes are active areas of investigation.[11]

Conclusion

From their theoretical conception in the 19th century to their modern-day application in securing strategic resources and protecting the environment, amidoxime-based chelating resins have undergone a remarkable evolution. Their unique ability to selectively capture valuable and toxic metals from complex aqueous solutions has positioned them as an indispensable tool for scientists and engineers. The continued innovation in their synthesis, characterization, and deployment promises to unlock new possibilities in fields ranging from hydrometallurgy and environmental remediation to sustainable resource management. The journey of the amidoxime resin is a testament to the power of targeted molecular design in solving some of the world's most pressing technological challenges.

References

- Synthesis of Poly(hydroxamic Acid)-Poly(amidoxime)

- Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction.

- Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions. MDPI.

- Amidoxime-based materials for uranium recovery and removal. RSC Publishing.

- Recent developments and challenges in uranium extraction from seawater through amidoxime-functionalized adsorbents. PubMed.

- Adsorbents for the Uranium Capture from Seawater for a Clean Energy Source and Environmental Safety: A Review. ACS Omega.

- Adsorption behavior of metal ions by amidoxime chelating resin.

- Synthesis of Amidoxime Chelating Resin and Its Adsorption of Gallium in Bayer Spent Liquor. icsoba.

- Exploring poly (amidoxime)-grafted graphene oxide for Cr (VI) remediation: synthesis, kinetics, and mechanism. Taylor & Francis.

- Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temper

- Enhancement of adsorptive activity for removing heavy metal ions via amidoxime functionalized silica-based aerogels. polimi.

- Synthesis and characterization of poly amidoxime chelating resin for adsorption of Cu (II), Mn(II) and Ni(II) by batch and column study.

- Synthesis and chelating properties of some poly(amidoxime-hydroxamic acid) resins toward some trivalent lanthanide metal ions. Wiley Online Library.

- Binding Mechanism of the Amidoxime Functional Group on Chelating Resins toward Gallium(III) in Bayer Liquor. American Chemical Society.

- Features of Uranium Recovery from Complex Aqueous Solutions Using Composite Sorbents Based on Se-Deriv

- Two-Step Preparation of an Amidoxime-Functionalized Chelating Resin for Removal of Heavy Metal Ions

- Supramolecularly Poly(amidoxime)-Loaded Macroporous Resin for Fast Uranium Recovery from Seawater and Uranium-Containing Wastewater.

- Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction. University of Limerick.

- Novel Poly(imide dioxime)

- Selective chelating resin plants for metals. Pentacque srl.

- Adsorption of Metal Ions by Amidoxime-based Polyacrylic Fibers. Frontiers.

- Functionalization of polyacrylonitrile-grafted cellulose with amidoxime and its antimicrobial property. AIP Conference Proceedings.

- Polyamidoxime-based colloidal particles with a 3D network for synergistic uranium extraction from seawater.

- Amidoxime functionalization of mesoporous silica and its high removal of U(vi). Polymer Chemistry (RSC Publishing).

- Insights into the p-nitrophenol adsorption by amidoxime-modified poly(acrylonitrile-co-acrylic acid): characterization, kinetics, isotherm, thermodynamic, regeneration and mechanism study. RSC Publishing.

- Fabrication and characterization of amidoxime-grafted silica composite particles via emulsion graft polymerization.

- Characterization and testing of amidoxime-based adsorbent materials to extract uranium from natural seawater.

- Advances in Desorption of Uranium From Loaded Amidoxime Chelating Materials. Journal of Nuclear and Radiochemistry.

- Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction.

Sources

- 1. Selective chelating resin plants for metals - Pentacque srl [pentacque.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. icsoba.org [icsoba.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.ul.ie [pure.ul.ie]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments and challenges in uranium extraction from seawater through amidoxime-functionalized adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. osti.gov [osti.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Insights into the p -nitrophenol adsorption by amidoxime-modified poly(acrylonitrile- co -acrylic acid): characterization, kinetics, isotherm, thermod ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10910J [pubs.rsc.org]

- 14. umpir.ump.edu.my [umpir.ump.edu.my]

- 15. re.public.polimi.it [re.public.polimi.it]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Amidoxime functionalization of mesoporous silica and its high removal of U(vi) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. impact.ornl.gov [impact.ornl.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Frontiers | Adsorption of Metal Ions by Amidoxime-based Polyacrylic Fibers [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Advances in Desorption of Uranium From Loaded Amidoxime Chelating Materials [jnrc.xml-journal.net]

Adipamidoxime: A Comprehensive Guide to pKa Values and pH-Dependent Protonation States

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adipamidoxime is a molecule of significant interest for its potent metal-chelating properties, which are fundamentally governed by its acid-base chemistry. The protonation state of its dual amidoxime functional groups dictates its efficacy in applications ranging from uranium extraction to drug development. This guide provides a detailed exploration of the pKa values of adipamidoxime, outlining both experimental and computational methodologies for their determination. We present a step-by-step protocol for potentiometric titration, analyze the resulting protonation states across a physiologically and industrially relevant pH range, and discuss the profound implications of these properties on the molecule's function.

Introduction: The Chemical Significance of Adipamidoxime

Adipamidoxime, systematically known as N',N''''-dihydroxyadipimidamide, is a diamidoxime compound featuring a six-carbon backbone. Its molecular structure is notable for the two amidoxime functional groups (-C(NH₂)=NOH) at its termini. This structural feature imparts a powerful ability to chelate metal ions, an application of considerable interest in fields such as hydrometallurgy for the recovery of uranium from seawater.[1][2] The effectiveness of this chelation is not constant; it is critically dependent on the pH of the aqueous environment, which controls the protonation state of the acidic and basic centers within the amidoxime moieties. Understanding the acid dissociation constants (pKa) is therefore not merely an academic exercise but a prerequisite for optimizing and controlling any process involving this ligand.

The Foundational Role of pKa in Molecular Behavior

The pKa is a quantitative measure of a compound's acidity in a given solvent.[3] For a molecule like adipamidoxime with multiple ionizable groups, a series of pKa values describes the stepwise deprotonation events. These values are paramount in drug development and materials science as they dictate key physicochemical properties:

-

Solubility: The charge state of a molecule dramatically affects its solubility in aqueous and lipid environments.

-

Ligand-Receptor Binding: The protonation state is a crucial element of molecular recognition, affecting the electrostatic interactions that govern binding to biological targets or metal ions.[4][5]

-

Pharmacokinetics (ADME): Properties such as absorption, distribution, metabolism, and excretion are heavily influenced by a drug candidate's pKa values.[6]

For adipamidoxime, the deprotonated (oximate) form is a significantly more potent chelator for metal cations. Therefore, precise knowledge of its pKa values allows scientists to predict the distribution of its neutral, monoanionic, and dianionic species at any given pH and tailor conditions for maximum efficacy.

Experimental Determination of pKa Values

While several methods exist, potentiometric titration remains the gold standard for its precision and reliability in determining pKa values.[7] It directly measures the change in hydrogen ion concentration during a neutralization reaction.

Gold Standard Protocol: Potentiometric Titration

This method involves monitoring pH changes in a solution of the analyte as a standardized titrant is added incrementally. The pKa is found at the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[8][9]

Detailed Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Titrant Preparation: Prepare a ~0.1 M sodium hydroxide (NaOH) solution using CO₂-free deionized water and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Acid Preparation: Prepare and standardize a ~0.1 M hydrochloric acid (HCl) solution.

-

Analyte Solution: Accurately weigh and dissolve high-purity adipamidoxime in CO₂-free deionized water to a final concentration of approximately 1-5 mM.[10]

-